![molecular formula C14H12N2O B068667 [2-(Naphthalen-1-yl)-1H-imidazol-5-yl]methanol CAS No. 179333-65-4](/img/structure/B68667.png)
[2-(Naphthalen-1-yl)-1H-imidazol-5-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(Naphthalen-1-yl)-1H-imidazol-5-yl]methanol: is an organic compound that features a naphthalene ring fused to an imidazole ring, with a methanol group attached to the imidazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Naphthalen-1-yl)-1H-imidazol-5-yl]methanol typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and an amine.
Attachment of the Naphthalene Ring: The naphthalene ring can be introduced through a Friedel-Crafts alkylation reaction, where naphthalene is alkylated with a suitable electrophile.
Introduction of the Methanol Group: The methanol group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the imidazole ring is replaced by a methanol group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Catalysts: Use of catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to favor desired reactions.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: [2-(Naphthalen-1-yl)-1H-imidazol-5-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the imidazole or naphthalene rings are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, acyl halides.
Major Products
Oxidation: Formation of naphthaldehyde or naphthone derivatives.
Reduction: Formation of naphthyl alcohol or naphthylamine derivatives.
Substitution: Formation of various substituted naphthalene or imidazole derivatives.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Materials Science: Incorporated into polymers to improve mechanical and thermal properties.
Biology
Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.
Fluorescent Probes: Used in the development of fluorescent probes for imaging and detection purposes.
Medicine
Drug Development: Potential use in the development of new therapeutic agents due to its unique structural properties.
Antimicrobial Agents: Exhibits antimicrobial activity, making it a candidate for the development of new antibiotics.
Industry
Dye Synthesis: Used in the synthesis of dyes and pigments for various industrial applications.
Polymer Additives: Added to polymers to enhance their properties and performance.
Mechanism of Action
The mechanism of action of [2-(Naphthalen-1-yl)-1H-imidazol-5-yl]methanol involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The specific pathways involved depend on the particular application and target.
Comparison with Similar Compounds
Similar Compounds
- [2-(Naphthalen-1-yl)-4,5-dihydro-1H-imidazole]
- [2-(Benzyloxy)naphthalen-1-yl]methanol
- 1-Naphthylacetonitrile
Uniqueness
- Structural Features : The presence of both naphthalene and imidazole rings in [2-(Naphthalen-1-yl)-1H-imidazol-5-yl]methanol provides unique electronic and steric properties.
- Reactivity : The compound exhibits distinct reactivity patterns due to the combination of aromatic and heterocyclic systems.
- Applications : Its diverse applications in chemistry, biology, medicine, and industry set it apart from other similar compounds.
Properties
IUPAC Name |
(2-naphthalen-1-yl-1H-imidazol-5-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c17-9-11-8-15-14(16-11)13-7-3-5-10-4-1-2-6-12(10)13/h1-8,17H,9H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZHSJVZLHVZACF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=NC=C(N3)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40478623 |
Source


|
| Record name | [2-(Naphthalen-1-yl)-1H-imidazol-5-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40478623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179333-65-4 |
Source


|
| Record name | [2-(Naphthalen-1-yl)-1H-imidazol-5-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40478623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

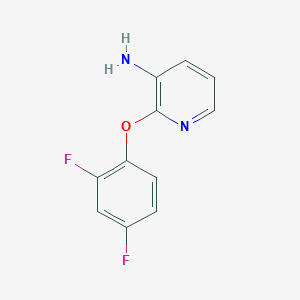
![(15S,18S)-2,9-Dihydroxy-15-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-18-methoxy-6-methyl-17,21-dioxa-6-azahexacyclo[11.10.0.03,11.04,8.015,22.018,22]tricosa-1(13),2,4(8),9,11-pentaene-7,14,20,23-tetrone](/img/structure/B68589.png)
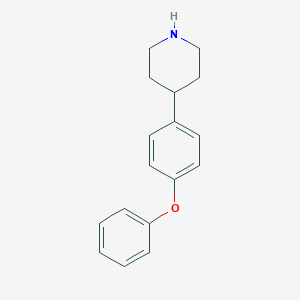

![5,7-Bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B68596.png)
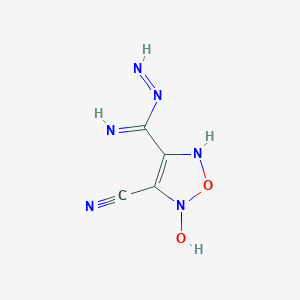

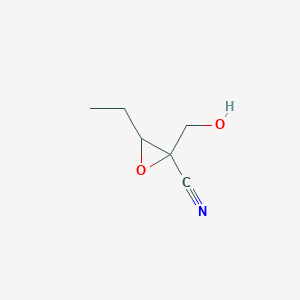
![4'-Chloro[1,1'-biphenyl]-4-sulfonic acid](/img/structure/B68604.png)
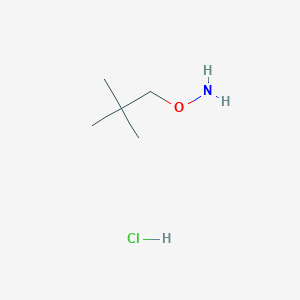

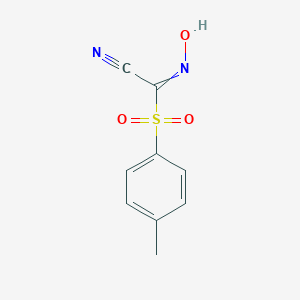
![1H-pyrrolo[2,3-c]pyridin-7-amine](/img/structure/B68613.png)
